molecular formula C10H12BrNO B1285108 N-(3-bromobenzyl)propanamide CAS No. 915923-10-3

N-(3-bromobenzyl)propanamide

Cat. No. B1285108
M. Wt: 242.11 g/mol
InChI Key: LORDZAOXOHCULV-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)propanamide is a chemical compound that is part of a broader class of compounds known as benzyl amides. These compounds typically consist of a benzyl group attached to an amide functional group. The presence of a bromine atom on the benzyl ring indicates that it is a halogenated derivative, which can have implications for its reactivity and physical properties.

Synthesis Analysis

The synthesis of N-(3-bromobenzyl)propanamide and related compounds often involves the reaction of an appropriate benzyl halide with an amide. For example, the oxidative debenzylation of N-benzyl amides using alkali metal bromide can lead to the formation of such compounds . This method provides a high-yield pathway to obtain the corresponding amides from N-benzyl amides. The synthesis can be carried out under mild conditions, which is advantageous for maintaining the integrity of sensitive functional groups.

Molecular Structure Analysis

The molecular structure of N-(3-bromobenzyl)propanamide can be inferred from studies on similar compounds. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide shows that it crystallizes in two polymorphs, both belonging to the monoclinic system . The molecular structure of related compounds, such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has been determined by single-crystal X-ray diffraction, indicating a monoclinic system with specific space group parameters . These studies suggest that N-(3-bromobenzyl)propanamide would also exhibit a well-defined crystalline structure, potentially with polymorphism.

Chemical Reactions Analysis

The reactivity of N-(3-bromobenzyl)propanamide can be understood by examining the reactions of similar brominated benzyl amides. The bromine atom on the benzyl ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions. For example, the synthesis of fluorescent ATRP initiators involves the use of brominated benzyl amides as key intermediates . Additionally, the presence of the amide group can lead to hydrogen bonding and other non-covalent interactions that influence the compound's reactivity and supramolecular assembly .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-bromobenzyl)propanamide can be extrapolated from related compounds. The crystal structure analyses provide insights into the supramolecular packing, which is often governed by hydrogen bonding and other intermolecular interactions . These interactions can affect the melting point, solubility, and stability of the compound. The presence of a bromine atom also influences the compound's density and refractive index. Theoretical calculations, such as those performed on 2-bromo-N-(2,4-difluorobenzyl)benzamide, can predict properties like electronic structure and molecular orbitals, which are relevant for understanding the compound's behavior in various chemical environments .

Safety And Hazards

The safety data sheet (SDS) for “N-(3-bromobenzyl)propanamide” would provide comprehensive information about its safety and hazards . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORDZAOXOHCULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589295
Record name N-[(3-Bromophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)propanamide

CAS RN

915923-10-3
Record name N-[(3-Bromophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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